



# **Application Note: In Vitro Potency Determination** of GPR139 Agonist-2

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Compound of Interest		
Compound Name:	GPR139 agonist-2	
Cat. No.:	B15136043	Get Quote

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### Introduction

GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with particularly high levels in the habenula and striatum.[1][2][3] Its signaling is complex, coupling to multiple G protein families including Gg/11, Gi/o, Gs, and G12/13.[1][2][4][5] The primary and most robustly reported pathway is through Gq/11 activation, leading to downstream mobilization of intracellular calcium.[1][2][4] The essential amino acids L-Tryptophan and L-Phenylalanine have been identified as putative endogenous ligands, activating the receptor in the micromolar range, which is consistent with their physiological concentrations in the brain.[3][6][7] GPR139 also exhibits considerable constitutive activity, signaling in the absence of an agonist.[8][9]

The development of potent and selective synthetic agonists for GPR139, such as JNJ-63533054 and TAK-041, has enabled more detailed investigation of its physiological roles and therapeutic potential in neuropsychiatric disorders.[6][10] This application note provides detailed protocols for determining the in vitro potency of a novel GPR139 agonist, referred to herein as "GPR139 agonist-2," using industry-standard cell-based assays: a Calcium Mobilization FLIPR Assay, an IP-One HTRF Assay, and a cAMP AlphaScreen Assay.

### **Data Presentation**



The potency and efficacy of **GPR139 agonist-2** were determined across three distinct functional assays. The results, along with data for the reference agonist JNJ-63533054, are summarized below.

Table 1: In Vitro Potency (EC<sub>50</sub>) of GPR139 Agonists

Compound	Calcium Mobilization (EC₅₀, nM)	IP-One Accumulation (EC50, nM)	cAMP Production (EC50, nM)
GPR139 agonist-2	15.2 ± 2.1	45.7 ± 5.8	60.3 ± 7.2
JNJ-63533054 (Reference)	4.5 ± 0.9	20.1 ± 3.5	41.0 ± 4.5[8]

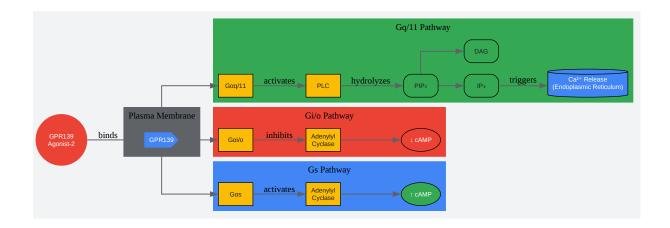
Table 2: In Vitro Efficacy (% of Reference Agonist) of GPR139 Agonist-2

Compound	Calcium Mobilization (% Efficacy)	IP-One Accumulation (% Efficacy)	cAMP Production (% Efficacy)
GPR139 agonist-2	95%	92%	98%
JNJ-63533054 (Reference)	100%	100%	100%

## **GPR139 Signaling Pathway**

Activation of GPR139 by an agonist initiates a cascade of intracellular events. The primary pathway involves the coupling to  $G\alpha q/11$ , which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into diacylglycerol (DAG) and inositol trisphosphate (IP<sub>3</sub>). IP<sub>3</sub> then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm. GPR139 can also couple to other G proteins, such as  $G\alpha i/o$ , which inhibits adenylyl cyclase (AC), and  $G\alpha s$ , which stimulates it, leading to changes in cyclic AMP (cAMP) levels.





**Figure 1.** GPR139 agonist-activated signaling pathways.

## **Experimental Protocols**

Detailed methodologies for the key in vitro potency assays are provided below. These protocols are optimized for HEK293 or CHO cells stably expressing human GPR139.

### **Calcium Mobilization Assay (FLIPR)**

This assay measures the increase in intracellular calcium concentration following GPR139 activation via the Gg/11 pathway.[7][11][12]

**Experimental Workflow** 



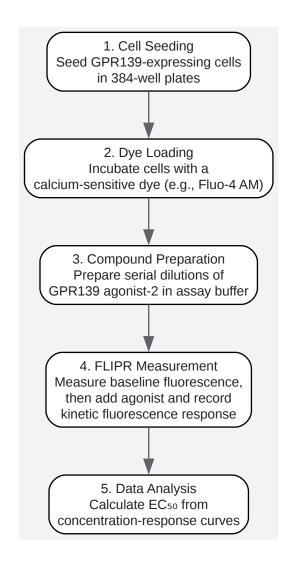


Figure 2. Workflow for the Calcium Mobilization Assay.

#### Materials:

- HEK293 cells stably expressing human GPR139
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- FLIPR Calcium Assay Kit (e.g., from Molecular Devices)
- GPR139 agonist-2 and reference agonist
- 384-well black-wall, clear-bottom microplates



Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

#### Protocol:

- Cell Plating: Seed GPR139-HEK293 cells into 384-well plates at a density of 10,000-20,000 cells per well in their standard growth medium. Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Dye Loading: The next day, remove the growth medium. Prepare the calcium-sensitive dye solution according to the manufacturer's protocol (e.g., FLIPR Calcium 4 Assay Kit) in Assay Buffer. Add 20 μL of the dye solution to each well.
- Incubation: Incubate the plate for 1 hour at 37°C, 5% CO<sub>2</sub>, protected from light.
- Compound Plate Preparation: During the incubation, prepare a 5X concentrated serial dilution plate of **GPR139 agonist-2** and the reference agonist in Assay Buffer.
- Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.
   Program the instrument to add 5 μL from the compound plate to the cell plate. Measure the fluorescence signal (Excitation: 485 nm, Emission: 525 nm) before and after the compound addition for approximately 3-5 minutes.
- Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a fourparameter logistic equation to determine the EC<sub>50</sub> value.

### **IP-One HTRF Assay**

This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP<sub>3</sub>, providing a robust measure of Gq/11 pathway activation.[13][14][15]

**Experimental Workflow** 



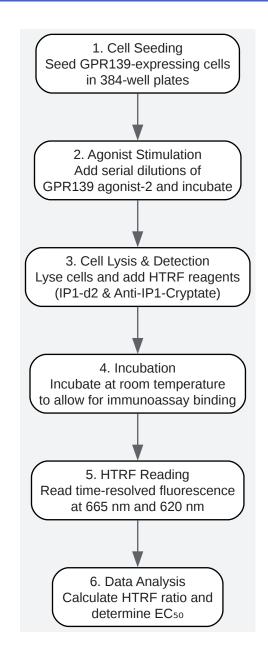


Figure 3. Workflow for the IP-One HTRF Assay.

#### Materials:

- CHO-K1 cells stably expressing human GPR139
- IP-One HTRF Assay Kit (Cisbio)
- GPR139 agonist-2 and reference agonist



- 384-well white, low-volume microplates
- HTRF-compatible plate reader

#### Protocol:

- Cell Plating: Seed GPR139-CHO cells into 384-well plates at a density of 15,000 cells per well. Incubate overnight.
- Agonist Stimulation: Remove the growth medium. Add 10 μL of stimulation buffer containing serial dilutions of GPR139 agonist-2 or reference agonist.
- Incubation: Incubate the plate for 60 minutes at 37°C.
- Detection Reagent Addition: Add 5  $\mu$ L of the IP1-d2 conjugate solution, followed by 5  $\mu$ L of the anti-IP1-Cryptate conjugate solution to each well. These reagents are typically prepared in the cell lysis buffer provided in the kit.
- Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
- Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
- Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm \* 10,000). Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to determine the EC<sub>50</sub> value.[15]

### **cAMP AlphaScreen Assay**

This assay measures changes in intracellular cyclic AMP (cAMP) levels. GPR139 has been reported to paradoxically increase cAMP levels, likely through Gq/11-mediated mechanisms or direct Gs coupling.[4][8] This assay can be used to characterize this aspect of GPR139 signaling.

**Experimental Workflow** 



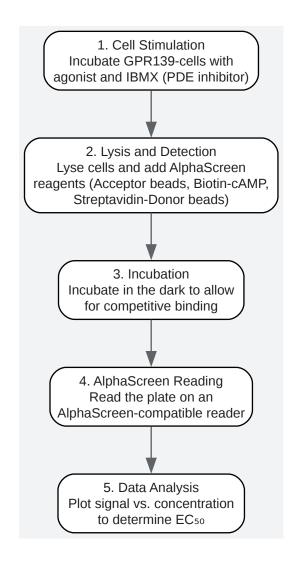


Figure 4. Workflow for the cAMP AlphaScreen Assay.

#### Materials:

- HEK293 cells stably expressing human GPR139
- AlphaScreen cAMP Assay Kit (e.g., from Revvity)
- GPR139 agonist-2 and reference agonist
- IBMX (phosphodiesterase inhibitor)
- 384-well white, opaque microplates (e.g., ProxiPlate)



AlphaScreen-compatible plate reader

#### Protocol:

- Cell Stimulation: Harvest GPR139-HEK293 cells and resuspend them in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA) containing 0.5 mM IBMX.[16]
- Compound Addition: Dispense 5 μL of cell suspension per well into a 384-well plate. Add 5 μL of a 2X serial dilution of GPR139 agonist-2 or reference agonist.
- Incubation: Incubate for 30 minutes at 37°C to stimulate cAMP production.
- Detection: Prepare the AlphaScreen detection mix according to the manufacturer's protocol.
   This is a competitive immunoassay where endogenous cAMP produced by the cells competes with a biotinylated cAMP probe.[16] Add 15 µL of the detection mix (containing acceptor beads and lysis components) to each well.
- Final Incubation: Incubate for 1-2 hours at room temperature in the dark.
- Measurement: Read the plate on a plate reader capable of AlphaScreen detection.
- Data Analysis: The AlphaScreen signal is inversely proportional to the amount of cAMP produced. Convert the raw data using a cAMP standard curve run in parallel. Plot the calculated cAMP concentration against the logarithm of the agonist concentration to determine the EC<sub>50</sub> value.

### Conclusion

The protocols described in this application note provide a robust framework for the in vitro characterization of novel GPR139 agonists like **GPR139 agonist-2**. By utilizing orthogonal assays that probe different points in the receptor's signaling cascade (Ca<sup>2+</sup>, IP-1, and cAMP), researchers can build a comprehensive pharmacological profile, determining both the potency and efficacy of new chemical entities targeting GPR139. This multi-assay approach is crucial for advancing drug discovery programs aimed at this promising therapeutic target.



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